molecular formula C5H5FN2O2 B018271 5-Fluoro-2-methoxypyrimidin-4(3H)-one CAS No. 1480-96-2

5-Fluoro-2-methoxypyrimidin-4(3H)-one

Cat. No. B018271
CAS RN: 1480-96-2
M. Wt: 144.1 g/mol
InChI Key: VMIFBCPINLZNNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Fluoro-2-methoxypyrimidin-4(3H)-one and its derivatives are synthesized through various chemical processes. The synthesis often involves reactions under specific conditions to achieve the desired chemical structure. For example, one study discusses the synthesis and crystal structure of a related fluoropyrimidine compound, indicating the complexity and precision required in these processes (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is characterized using techniques like X-ray crystallography. Such studies provide detailed insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and potential applications (Li et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one are influenced by its molecular structure. For instance, the presence of the fluorine atom can significantly impact the compound's reactivity and interaction with other molecules. Studies have shown that compounds like 5-fluoropyrimidine can undergo various chemical reactions under different conditions, leading to a range of products with potential applications in areas such as medicinal chemistry and materials science (Kheifets et al., 2004).

Scientific Research Applications

  • Kinase Inhibitor Development : A study by Wada et al. (2012) demonstrated the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, showcasing their potential as kinase inhibitors. This research provides a facile and regioselective approach for discovering new compounds in this category (Wada et al., 2012).

  • Influence on H-D Exchange : The research by Kheifets et al. (2004) explored how the structure of 1- and 3-methyl-5-fluoropyrimidin-4-ones affects H-D exchange in position 6 under base catalysis, with the 5-fluorine atom contributing significantly to the energy gain. This study provides insights into the chemical behavior of such compounds (Kheifets et al., 2004).

  • Cancer Treatment : Myers et al. (1976) highlighted the importance of improved pharmacokinetics, distribution of enzymes, and predictive pharmacologic testing in enhancing the clinical utility of fluoropyrimidines for cancer treatment (Myers et al., 1976).

  • Pharmacological Studies : Williams et al. (1985) found that Fluoropyrimidine Nucleosides can be detected in plasma and urine samples, suggesting their potential use in pharmacological studies (Williams et al., 1985).

  • Antitumor Effects : Adams et al. (1999) studied 5-ethynyluracil (EU) and its impact on 5-fluorouracil metabolism, noting that EU potentially enhances the antitumor effect of 5-fluorouracil by prolonging its presence in tumors (Adams et al., 1999).

  • Antiviral Applications : Doong et al. (1991) discovered that SddC and 5-FSddC, derivatives of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, show potent and selective inhibition of hepatitis B virus DNA replication, suggesting their potential in treating human HBV infection (Doong et al., 1991).

  • Wastewater Treatment : Zhang et al. (2016) developed a tubular porous electrode electrocatalytic reactor for treating anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine. This technology offers an effective way to reduce chemical oxygen demand and increase biodegradability, highlighting environmental applications of managing pharmaceutical waste (Zhang et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271 (Use only outdoors or in a well-ventilated area) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

As for future directions, while specific information on 5-Fluoro-2-methoxypyrimidin-4(3H)-one was not available, fluorinated pyrimidines are a focus of ongoing research, particularly in the field of cancer treatment . This suggests that there may be future developments regarding this compound.

properties

IUPAC Name

5-fluoro-2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIFBCPINLZNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326323
Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
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Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxypyrimidin-4(3H)-one

CAS RN

1480-96-2
Record name 5-Fluoro-2-methoxy-4(3H)-pyrimidinone
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Record name 2-Methoxy-5-fluororacil
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Record name 1480-96-2
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Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
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Record name 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy
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Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YY Ye, K Yang - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
In the title compound, C7H9FN2O2, the methoxy and ethyl groups form dihedral angles of 1.4 (2) and 73.5 (3), respectively, with the mean plane of the pyrimidine ring. In the crystal …
Number of citations: 9 scripts.iucr.org

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